molecular formula C15H20O B12539203 2,4-Dimethyl-7-phenylhept-6-en-3-one CAS No. 821770-38-1

2,4-Dimethyl-7-phenylhept-6-en-3-one

Cat. No.: B12539203
CAS No.: 821770-38-1
M. Wt: 216.32 g/mol
InChI Key: UOCSANIZVAUXPH-UHFFFAOYSA-N
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Description

2,4-Dimethyl-7-phenylhept-6-en-3-one is an organic compound characterized by its unique structure, which includes a heptane backbone with dimethyl and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-7-phenylhept-6-en-3-one typically involves the aldol condensation of appropriate aldehydes and ketones. One common method is the reaction between 2,4-dimethylpentanal and benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the enone structure.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. Catalysts such as zinc ferrite nanocatalysts can be employed to enhance the reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-7-phenylhept-6-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the enone to alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

2,4-Dimethyl-7-phenylhept-6-en-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-7-phenylhept-6-en-3-one involves its interaction with various molecular targets. The enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its role in organic synthesis and potential biological activity .

Comparison with Similar Compounds

    2,4-Dimethyl-7-phenylheptane: Lacks the enone functionality, making it less reactive in certain chemical reactions.

    2,4-Dimethyl-7-phenylhept-6-en-2-one: Similar structure but with a different position of the carbonyl group, leading to different reactivity and applications.

Uniqueness: Its ability to undergo Michael addition reactions and participate in various chemical transformations makes it a valuable compound in organic synthesis .

Properties

CAS No.

821770-38-1

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

2,4-dimethyl-7-phenylhept-6-en-3-one

InChI

InChI=1S/C15H20O/c1-12(2)15(16)13(3)8-7-11-14-9-5-4-6-10-14/h4-7,9-13H,8H2,1-3H3

InChI Key

UOCSANIZVAUXPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C)CC=CC1=CC=CC=C1

Origin of Product

United States

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